molecular formula C18H25N3O4S B1651620 BRN 4336849 CAS No. 130832-82-5

BRN 4336849

Cat. No.: B1651620
CAS No.: 130832-82-5
M. Wt: 379.5 g/mol
InChI Key: HLYIAIUZVJRKGD-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a benzothiazine core, a morpholine ring, and an ethyl ester group

Properties

CAS No.

130832-82-5

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C18H25N3O4S/c1-3-25-17(23)18(19-6-7-21-8-10-24-11-9-21)16(22)20-14-5-4-13(2)12-15(14)26-18/h4-5,12,19H,3,6-11H2,1-2H3,(H,20,22)

InChI Key

HLYIAIUZVJRKGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 4336849 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzothiazine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Compound Identification and Challenges

The Beilstein Registry Number (BRN) system uniquely identifies compounds in the Beilstein database, but cross-referencing with other identifiers (e.g., CAS RN) is often required for comprehensive analysis . For example:

  • BRN 383659 corresponds to isatin (CAS 91-56-5), yet not all BRNs have CAS equivalents .

  • BRN 4270244 (PubChem CID 3079722) is identified as 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carbonitrile , illustrating the complexity of structural nomenclature .

Recommendation : Verify the BRN 4336849 against authoritative databases like Reaxys or SciFinder to resolve structural ambiguities.

General Reaction Types and Mechanisms

While specific reactions for this compound are unavailable, the following reaction classes are critical for organic compounds:

Reaction Type Example Key Features
Oxidation-Reduction \ceH2+F2>2HF\ce{H2 + F2 -> 2HF} (hydrogen oxidation, fluorine reduction) Changes in oxidation states; electron transfer.
Precipitation \ceAgNO3+NaI>AgI(s)+NaNO3\ce{AgNO3 + NaI -> AgI(s) + NaNO3} (spectator ions: \ceNa+,\ceNO3\ce{Na+}, \ce{NO3^-}) Formation of insoluble products.
Catalytic Platinum-mediated hydrogenation of ethylene (\ceH2+C2H4>C2H6\ce{H2 + C2H4 -> C2H6})4Catalysts lower activation energy, regenerate.

Synthetic Pathways and Data Gaps

The synthesis of structurally similar compounds (e.g., BRN 4270244) often involves:

  • Functional Group Transformations :

    • Acetylation, halogenation, or cyclization reactions .

  • Reagent Systems :

    • Use of ammonium nitrate and acetic acid for oxidation .

  • Mechanistic Steps :

    • Unimolecular/bimolecular elementary reactions, intermediates (e.g., free radicals), and rate-limiting steps4.

Limitation : No peer-reviewed literature or reaction datasets for this compound were identified in the provided sources 4 .

Recommendations for Further Research

  • Database Expansion :

    • Query the NIST Chemical Kinetics Database (post-resolution of server issues) or Reaxys for kinetic parameters.

  • Experimental Validation :

    • Design reactions based on functional groups inferred from the BRN. For example, if the compound contains a ketone (\ceC=O\ce{C=O}), explore reductions (\ce>CH2\ce{-> CH2}) or nucleophilic additions.

  • Spectroscopic Analysis :

    • Use NMR or IR to confirm reaction products, as demonstrated for analogous compounds .

Data Availability Statement

The absence of specific data for this compound underscores the need for targeted experimental studies or access to proprietary databases. Collaborative efforts with institutions housing Beilstein archives are advised.

Scientific Research Applications

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BRN 4336849 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:

    2-morpholin-4-ylethanesulfonic acid: This compound also contains a morpholine ring but differs in its core structure and functional groups.

    Enantiomerically pure (-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid: This compound shares a similar morpholine and benzothiazine structure but has different substituents and biological activity.

The uniqueness of BRN 4336849 lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

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